molecular formula C5H9ClO3 B097107 2-(2-Methoxyethoxy)acetyl chloride CAS No. 16024-55-8

2-(2-Methoxyethoxy)acetyl chloride

Cat. No. B097107
Key on ui cas rn: 16024-55-8
M. Wt: 152.57 g/mol
InChI Key: OZJZCCMIOZPPIT-UHFFFAOYSA-N
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Patent
US04192801

Procedure details

To 2-methoxyethoxyacetic acid (670 mg.; 4.00 mmoles) was added at 0°-2° under N2 atmosphere, SOCl2 (5 ml.). The mixture was stirred at room temperature under N2 for 2 hours. Excess SOCl2 was evaporated and the residue was diluted with dry benzene (15 ml.), evaporated again, and dried over NaOH (in vacuo) to yield 2-methoxyethoxyacetyl chloride (705 mg.; 4.62 mmoles; yield 92.5%) as a colorless liquid. nmr (CDCl3): δppm 3.40 (3H, s, --OCH3), 3.4-3.9 (4H, m, --CH2CH2 --), 4.56 (2H, s, ClOCH2O--); ir (neat): 1810 cm-1 (γc=o, acid chloride).
Quantity
670 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][C:7]([OH:9])=O.O=S(Cl)[Cl:12]>>[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][C:7]([Cl:12])=[O:9]

Inputs

Step One
Name
Quantity
670 mg
Type
reactant
Smiles
COCCOCC(=O)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature under N2 for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess SOCl2 was evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with dry benzene (15 ml.)
CUSTOM
Type
CUSTOM
Details
evaporated again
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over NaOH (in vacuo)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCCOCC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.62 mmol
AMOUNT: MASS 705 mg
YIELD: PERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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